5-Amino-4-methyl-2-nitrobenzonitrile
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Overview
Description
5-Amino-4-methyl-2-nitrobenzonitrile is an organic compound with the molecular formula C8H7N3O2 It is a derivative of benzonitrile, characterized by the presence of an amino group, a methyl group, and a nitro group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-methyl-2-nitrobenzonitrile typically involves nitration and amination reactions. One common method is the nitration of 4-methylbenzonitrile to form 4-methyl-2-nitrobenzonitrile, followed by the reduction of the nitro group to an amino group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The reduction step can be achieved using various reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-methyl-2-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-Amino-4-methylbenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-Amino-4-carboxy-2-nitrobenzonitrile.
Scientific Research Applications
5-Amino-4-methyl-2-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Amino-4-methyl-2-nitrobenzonitrile depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of the amino and nitro groups allows for various interactions, including hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methylbenzonitrile: Similar structure but lacks the nitro group.
2-Amino-5-nitrobenzonitrile: Similar structure but with different positions of the amino and nitro groups.
4-Methyl-2-nitrobenzonitrile: Lacks the amino group.
Uniqueness
5-Amino-4-methyl-2-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-amino-4-methyl-2-nitrobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-8(11(12)13)6(4-9)3-7(5)10/h2-3H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDGPPOWEUHVOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C#N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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